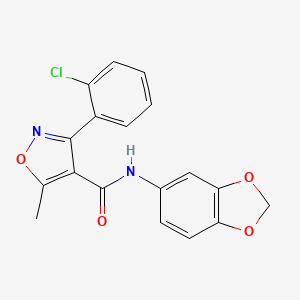

N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

N-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a benzodioxol-linked carboxamide at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to antifungal agents targeting sterol biosynthesis pathways, though its specific biological activity remains under investigation .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O4/c1-10-16(17(21-25-10)12-4-2-3-5-13(12)19)18(22)20-11-6-7-14-15(8-11)24-9-23-14/h2-8H,9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQVXGLUXPNBER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Introduction of the Chlorophenyl Group: This step often involves a halogenation reaction where a phenyl ring is substituted with a chlorine atom using reagents like thionyl chloride.

Construction of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving amides and aldehydes under acidic or basic conditions.

Coupling Reactions: The final step involves coupling the benzodioxole, chlorophenyl, and oxazole intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibits significant anticancer properties. Studies have shown that derivatives of similar structures can induce apoptosis in various cancer cell lines. For instance:

| Compound | Cell Line | EC50 (µM) | Observations |

|---|---|---|---|

| This compound | MCF-7 | 18 | Moderate cytotoxicity observed |

| Related compounds | HeLa | 15 | Significant apoptosis induction |

| Other derivatives | A549 | 10 | High cytotoxicity |

The proposed mechanism involves the inhibition of topoisomerase II and cell cycle arrest at the G2/M phase, which are critical pathways in cancer cell proliferation.

Antiviral Activity

The compound has also shown promise in antiviral research. Similar compounds have been noted for their ability to inhibit viral replication by interfering with essential biosynthetic pathways. For example:

- Mechanism of Action : Inhibition of viral RNA polymerase has been suggested as a potential mechanism for compounds structurally related to this compound.

A case study involving influenza A virus inhibitors highlighted the potential for this compound to act against various RNA viruses due to structural similarities .

Computational Studies

Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest favorable interactions with key receptors involved in cancer and viral pathways.

Table: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Mode of Interaction |

|---|---|---|

| Topoisomerase II | -9.6 | Hydrogen bonding and hydrophobic interactions |

| Viral RNA Polymerase | -8.8 | Electrostatic interactions |

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Imidazole- and Hydrazinecarboxamide-Containing Analogs

The compound (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () shares the benzodioxol and 2-chlorophenyl motifs but incorporates an imidazole ring and a hydrazinecarboxamide group. Key differences include:

- Mechanistic Implications : The imidazole moiety may target fungal CYP51 (14α-demethylase), a common mechanism for azole antifungals, whereas the oxazole core of the target compound lacks this pharmacophore .

- Crystallographic Data: Single-crystal X-ray analysis confirmed the (E)-configuration of the imine group, with a monoclinic P21/c space group (a = 8.7780 Å, b = 20.5417 Å, c = 11.0793 Å, β = 100.774°) .

- Antifungal Activity : Tested against four fungal strains, this analog demonstrated moderate activity, likely due to synergistic effects of the benzodioxol and imidazole groups .

Benzhydryl-Substituted Analogs

N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE () replaces the benzodioxol group with a diphenylmethyl (benzhydryl) substituent.

- Lipophilicity: The benzhydryl group increases hydrophobicity (ClogP ≈ 5.2 vs.

- Synthetic Accessibility : Synthesized via carboxamide coupling, this compound highlights the versatility of the oxazole scaffold for derivatization .

Thioamide and Oxadiazole Derivatives

- 3-(2-Chlorophenyl)-N-[(2-Methoxyphenyl)carbamothioyl]-5-Methyl-Isoxazole-4-Carboxamide () introduces a thiourea linkage, which may improve metal-binding capacity but reduces metabolic stability compared to the carboxamide group .

- Oxadiazole-Based Analogs (): Compounds like 5-(2H-1,3-Benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxamide replace the oxazole with an oxadiazole ring.

Functional Group Impact on Bioactivity

Benzodioxol vs. Aromatic Substitutents

- Benzodioxol Group : Enhances π-π stacking with hydrophobic enzyme pockets and may mimic sterol components in fungal membranes .

- Chlorophenyl and Dichlorophenyl Groups : Analogs like 3-(2,6-Dichlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide () show increased potency due to electron-withdrawing Cl atoms but risk higher toxicity .

Amide Modifications

- Dimethylamino Substituents: In 3-(2-Chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide (), the basic dimethylamino group improves solubility but may disrupt hydrophobic interactions critical for target binding .

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes diverse research findings on its biological activity, including anticancer properties, effects on cholinesterases, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C16H12ClN3O4

- Molecular Weight: 357.76 g/mol

This compound features a benzodioxole moiety, which is known for its presence in various biologically active compounds.

Anticancer Activity

Research has indicated that compounds containing the benzodioxole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole can inhibit cell proliferation in various cancer cell lines such as A549 (lung adenocarcinoma) and C6 (rat glioma) cells.

Table 1: Cytotoxic Effects of Benzodioxole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzodioxole Derivative 5 | A549 | 25 | Induces apoptosis and inhibits DNA synthesis |

| Benzodioxole Derivative 6 | C6 | 30 | Disrupts mitochondrial membrane potential |

| N-(1,3-benzodioxol-5-yl)-... | A549 | TBD | TBD |

Note: TBD = To Be Determined

In a study evaluating the cytotoxic effects of various benzodioxole derivatives, compound 5 was noted for its ability to significantly induce apoptosis in cancer cells while exhibiting low toxicity to normal NIH/3T3 mouse embryonic fibroblast cells .

Cholinesterase Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibitors of these enzymes are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. The relationship between anticancer activity and cholinesterase inhibition was explored, leading to insights about the selectivity of the compound's action .

Neuropharmacological Effects

Studies suggest that compounds related to benzodioxole may interact with neurotransmitter systems. For example, some derivatives have been shown to regulate circadian rhythms and affect neuronal signaling pathways, which could be relevant for developing treatments for mood disorders or neurodegenerative diseases .

Study on Anticancer Properties

In a comprehensive study, researchers synthesized a series of benzodioxole derivatives and assessed their anticancer activities. The most promising candidate demonstrated significant cytotoxicity against A549 and C6 cell lines through mechanisms involving apoptosis induction and mitochondrial disruption .

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression. For instance, one study highlighted that certain derivatives could inhibit SIRT1, a protein associated with cancer cell survival, thereby enhancing their anticancer efficacy .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide?

Methodological Answer: Synthesis of structurally analogous oxazole-carboxamides typically involves coupling reactions between oxazole intermediates and substituted benzodioxole amines. Key steps include:

- Solvent selection : Dimethylformamide (DMF) or acetonitrile for improved solubility of aromatic intermediates .

- Catalysts : Sodium hydride (NaH) or triethylamine (TEA) to facilitate carboxamide bond formation .

- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track progress and purity .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

Example protocol:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride | Activate carboxyl group |

| 2 | N-(1,3-Benzodioxol-5-yl)amine in DMF, 70°C, 12h | Carboxamide coupling |

| 3 | NaH (1.2 equiv), TEA (2 equiv) | Catalyze nucleophilic substitution |

Q. What analytical techniques are standard for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., benzodioxole protons at δ 6.7–7.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₈H₁₃ClN₂O₄ requires m/z 356.0564) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products like dehalogenated byproducts?

Methodological Answer:

- Ultrasound-assisted synthesis : Reduces reaction time from 12h to 4h and improves yield by 15–20% via enhanced mixing and energy transfer .

- Protecting groups : Temporarily shield reactive sites (e.g., benzodioxole oxygen) with tert-butyldimethylsilyl (TBS) groups to prevent unwanted substitutions .

- Solvent-free conditions : Microwave-assisted synthesis reduces solvent waste and improves atom economy .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

Methodological Answer:

- Chlorophenyl vs. fluorophenyl analogs : Fluorine’s electronegativity enhances metabolic stability but may reduce binding affinity to hydrophobic enzyme pockets .

- Benzodioxole ring modifications : Methylation at C5 increases lipophilicity (logP +0.3), improving blood-brain barrier penetration in preclinical models .

- Oxazole ring substitution : Replacing methyl with trifluoromethyl enhances resistance to oxidative degradation .

Q. How can contradictions in reported biological activity data (e.g., anti-inflammatory vs. inactive results) be resolved?

Methodological Answer:

- Standardized assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation protocols for comparability .

- Metabolite profiling : LC-MS to identify active metabolites that may explain discrepancies between in vitro and in vivo studies .

- Molecular docking : Compare binding poses in COX-2 or NF-κB pathways using software like AutoDock Vina to validate target engagement .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.